Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate
Description
Properties
IUPAC Name |
ethyl N-pyrazolo[1,5-a]pyrimidin-6-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)12-7-5-10-8-3-4-11-13(8)6-7/h3-6H,2H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEIHZABFJNKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CN2C(=CC=N2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at specific positions. One common method includes the use of 5-aminopyrazoles as 1,3-bis-nucleophilic reactants in cyclocondensation reactions with 1,3-bis-electrophiles such as β-dicarbonyl compounds .
Chemical Reactions Analysis
Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Scientific Research Applications
Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its structural properties, it is being explored for drug design and development.
Industry: Its photophysical properties make it useful in material science for the development of new materials.
Mechanism of Action
The mechanism of action of ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor by binding to the active sites of enzymes, thereby inhibiting their activity. This interaction can lead to the disruption of various biological pathways, making it a potential candidate for anticancer drug development .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br, CN) increase molecular polarity and reactivity, as seen in the bromo- and chloro-substituted derivatives .
- Steric effects : Methyl groups at the 2- or 7-positions (e.g., 7-CH₃ in ) improve thermal stability (melting point = 101°C).
- The carbamate/ester group at position 6 is critical for intermolecular interactions, influencing solubility and binding affinity .
Antimicrobial Activity
- In contrast, ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate exhibits structural features (e.g., p-tolyl group) associated with enhanced bioavailability and target engagement in cancer models .
Biological Activity
Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent anticancer activity. For instance, a series of synthesized compounds showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines. Notably, compounds labeled 6s and 6t were particularly effective against RFX 393 cancer cells, causing significant cell cycle arrest in the G0–G1 phase and inducing apoptosis .
Table 1: Growth Inhibition of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | GI% (Mean) | Cell Line Tested |
|---|---|---|
| 6s | 43.9 | Various |
| 6t | 43.9 | RFX 393 |
The mechanism of action appears to involve inhibition of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKA), which are crucial for cancer cell proliferation and survival .
2. Enzymatic Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes implicated in disease processes. For example, it has shown inhibitory effects on Plasmodium falciparum dihydroorotate dehydrogenase, a target for antimalarial drug development . The compound's IC50 value against this enzyme was reported at 31 μM, indicating moderate potency.
Table 2: Enzymatic Inhibition Data
| Target Enzyme | IC50 (μM) |
|---|---|
| Plasmodium falciparum DHODH | 31 |
| CDK2 | TBD |
| TRKA | TBD |
3. Broader Biological Activities
Beyond anticancer and enzymatic inhibition, pyrazolo[1,5-a]pyrimidines have exhibited various other biological activities:
- Antiviral Activity : Some derivatives have shown effectiveness against HIV and respiratory syncytial virus (RSV), suggesting potential as antiviral agents .
- Antiparasitic Activity : The compounds have demonstrated activity against Mycobacterium tuberculosis, Leishmania, and Trypanosoma, indicating their utility in treating parasitic infections .
- Anti-inflammatory Properties : Certain derivatives have been explored for their anti-inflammatory effects, contributing to their therapeutic potential in chronic inflammatory diseases .
4. Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study A : A study involving the treatment of RFX 393 cells with compound 6t resulted in a significant reduction in cell viability and induction of apoptosis markers.
- Study B : Another investigation assessed the compound's effect on human immune cells, showing minimal cytotoxicity while maintaining antiviral activity against HIV.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate and its derivatives?
- Methodology :
- Pyrazole Ring Formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., using ethanol and acid catalysts) forms the pyrazole core .
- Pyrimidine Ring Introduction : Reaction of pyrazole intermediates with nitrile derivatives under basic conditions (e.g., KOH in DMF) yields the fused pyrazolo[1,5-a]pyrimidine structure .
- Functionalization : Esterification or carbamate introduction via nucleophilic substitution (e.g., using ethyl chloroformate and triethylamine) .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Characterization (e.g., IR, NMR) |
|---|---|---|---|
| Pyrazole Formation | Hydrazine + α,β-unsaturated carbonyl | 62–68 | IR: 1660 cm⁻¹ (C=O stretch) |
| Pyrimidine Cyclization | Nitrile, KOH, DMF, 80°C | 70–75 | ¹H NMR: δ 8.2–8.5 (pyrimidine H) |
Q. How is the structural integrity of this compound validated?
- Methodology :
- Spectroscopic Analysis : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl ester protons at δ 1.3–1.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 for C₁₅H₁₅N₅O₂) validate molecular weight .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between pyrazole and pyrimidine rings) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodology :
- Kinase Inhibition Assays : Test inhibitory activity against kinases (e.g., JAK/STAT pathways) using fluorescence polarization or ADP-Glo™ assays .
- Anti-inflammatory Screening : Measure TNF-α/IL-6 suppression in macrophage cell lines (e.g., RAW 264.7) .
Advanced Research Questions
Q. How can synthetic yields of pyrazolo[1,5-a]pyrimidine derivatives be optimized?
- Methodology :
- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalyst Screening : Acidic conditions (e.g., HCl in ethanol) improve regioselectivity during pyrimidine ring formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours) with comparable yields (~70%) .
Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidines?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyano vs. methyl groups at position 6) on target binding .
- Computational Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets and explain selectivity variations .
- Dose-Response Studies : Re-evaluate IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular) to identify assay-specific artifacts .
Q. How do steric and electronic properties of substituents influence biological activity?
- Methodology :
- Electron-Withdrawing Groups (EWGs) : Cyano groups at position 6 enhance kinase inhibition (IC₅₀ = 0.2 μM) by stabilizing hydrogen bonds with catalytic lysine residues .
- Steric Effects : Bulky substituents (e.g., p-tolyl) reduce activity due to poor fit in hydrophobic pockets .
- Supporting Data :
| Substituent (Position 6) | Target (IC₅₀, μM) | Mechanism Insight |
|---|---|---|
| –CN | JAK2: 0.2 | Hydrogen bonding with Lys99 |
| –CH₃ | JAK2: 5.8 | Reduced hydrophobic packing |
Q. What experimental designs mitigate toxicity concerns during in vivo studies?
- Methodology :
- Metabolic Stability Assays : Incubate derivatives with liver microsomes to identify labile groups (e.g., ester hydrolysis) .
- Acute Toxicity Screening : Use zebrafish models to assess LD₅₀ and prioritize compounds with LD₅₀ > 100 mg/kg .
- Prodrug Strategies : Mask carbamate groups with PEG linkers to enhance solubility and reduce off-target effects .
Data Contradictions and Resolution
Q. Why do some studies report conflicting bioactivity data for pyrazolo[1,5-a]pyrimidines?
- Analysis :
- Assay Variability : Differences in cell permeability (e.g., HEK293 vs. primary cells) may skew IC₅₀ values .
- Impurity Artifacts : Trace byproducts (e.g., unreacted intermediates) can non-specifically inhibit enzymes .
- Resolution :
- HPLC-Purity Validation : Ensure >95% purity via reverse-phase chromatography .
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for direct binding measurements .
Tables of Key Derivatives and Properties
Safety and Handling Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
